molecular formula C18H20ClN3O3S B2794709 N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide CAS No. 445252-20-0

N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide

Cat. No. B2794709
CAS RN: 445252-20-0
M. Wt: 393.89
InChI Key: ASVQHKUWAFHWAH-UHFFFAOYSA-N
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Description

N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide, commonly known as TAK-063, is a novel compound that acts as a selective antagonist of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key regulator of the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in various physiological processes such as neurotransmission, cognition, and motor control. TAK-063 has been extensively studied for its potential therapeutic applications in psychiatric disorders, particularly schizophrenia.

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide have been investigated for their antimicrobial properties . These compounds were evaluated against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. Notably, compounds d1, d2, and d3 exhibited promising antimicrobial activity. The thiazole nucleus in this compound likely contributes to its effectiveness, as thiazoles have been associated with antibacterial properties.

Anxiolytic and Skeletal Muscle Relaxant Activity

While not directly related to N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, similar acetamide derivatives have been evaluated for anxiolytic and skeletal muscle relaxant properties . Compound 3h showed potent anxiolytic and muscle relaxant effects in animal models.

Blood Pressure Effects

In a different context, the compound’s effects on blood pressure were studied. After intravenous injection, it led to an immediate reduction in systolic and diastolic pressures .

Piperazine Intermediates

Piperazine derivatives, including those related to N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, serve as useful intermediates in synthesizing various organic compounds. These derivatives find applications in antitumor, antifungal, antidepressant, and antiviral therapies .

properties

IUPAC Name

N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-14(23)20-16-4-8-18(9-5-16)26(24,25)22-12-10-21(11-13-22)17-6-2-15(19)3-7-17/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVQHKUWAFHWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

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